Researchers can use nicotinic acid-13C6 to track the metabolic pathways of nicotinic acid in an organism. By following the incorporation of the carbon-13 isotope into different molecules, scientists can gain insights into how the body absorbs, uses, and excretes nicotinic acid. Source: Isotope Labeling in Biomedical Research:
Nicotinic acid-13C6 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of nicotinic acid in a biological system. By measuring the concentration of the isotope label in different tissues and fluids over time, researchers can gain valuable information about the pharmacokinetics of nicotinic acid. Source: Introduction to Pharmacokinetics & Pharmacodynamics
The carbon-13 isotope label in nicotinic acid-13C6 allows for its easy detection and quantification using mass spectrometry techniques. This makes it a valuable tool for researchers studying nicotinic acid metabolism and other biological processes. Source: Isotope Ratio Mass Spectrometry:
(2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid, commonly known as nicotinic acid or vitamin B3, is a stable isotopic form of pyridine-3-carboxylic acid. This compound features a pyridine ring with a carboxylic acid group at the third position. The incorporation of carbon-13 isotopes allows for unique applications in tracing and metabolic studies. Its chemical formula is C₆H₅NO₂, with a molecular weight of approximately 123.11 g/mol .
Nicotinic acid is biologically significant due to its role as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential coenzymes in cellular metabolism. It exhibits several biological activities:
The synthesis of (2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid can be achieved through several methods:
Nicotinic acid has diverse applications across various fields:
Research has indicated that nicotinic acid interacts with various biological systems:
Several compounds are structurally similar to (2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Structural Formula | Unique Features |
---|---|---|
Picolinic Acid (2-Pyridinecarboxylic Acid) | C₆H₅NO₂ | Has the carboxylic group at position 2; involved in metal ion chelation. |
Isonicotinic Acid (4-Pyridinecarboxylic Acid) | C₆H₅NO₂ | Carboxylic group at position 4; used in pharmaceuticals for tuberculosis treatment. |
5-Bromo-2-Methylnicotinic Acid | C₇H₈BrN₁O₂ | Contains bromine substituent; used in synthetic organic chemistry. |
6-Methylamino-Pyridine-3-Carboxylic Acid | C₇H₈N₂O₂ | Contains an amino group at position 6; studied for proteomics applications. |
Nicotinic acid's unique position on the pyridine ring allows it to participate in distinct biological activities and